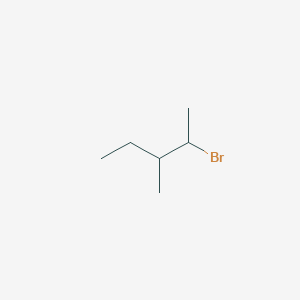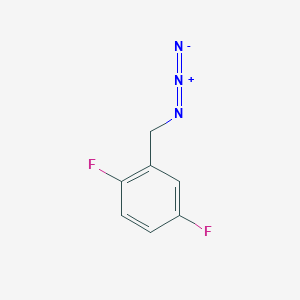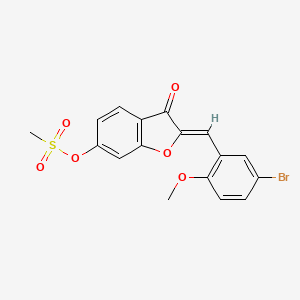
3-Amino-4-phenylbutan-1-ol
Vue d'ensemble
Description
3-Amino-4-phenylbutan-1-ol: is an organic compound with the molecular formula C10H15NO. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a butane chain with a phenyl group (-C6H5) at the fourth position. It is used in various fields, including organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Amino-4-phenylbutan-1-ol involves the reduction of D-homophenylalanine ethyl ester hydrochloride using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction is carried out under an argon atmosphere at room temperature, followed by refluxing for 24 hours . Another method involves the reduction of tert-butyl 3-cyano-3-phenylpropanoate using lithium aluminum tetrahydride in THF at room temperature for 2 hours .
Industrial Production Methods: Industrial production methods for this compound typically involve similar reduction reactions but on a larger scale. The choice of reagents and conditions may vary to optimize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-4-phenylbutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Ceric ammonium nitrate in acetonitrile can be used to oxidize 4-Phenyl-1-butanol to 2-phenyltetrahydrofuran.
Reduction: Lithium aluminum hydride (LiAlH4) in THF is commonly used for reduction reactions.
Substitution: Various reagents can be used depending on the desired substitution.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted alcohols or amines.
Applications De Recherche Scientifique
3-Amino-4-phenylbutan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and as a building block for more complex molecules
Mécanisme D'action
The mechanism of action of 3-Amino-4-phenylbutan-1-ol involves its interaction with various molecular targets. As an amino alcohol, it can participate in hydrogen bonding and other interactions with proteins and enzymes. The specific pathways and targets depend on the context of its use, such as in enzyme inhibition or as a chiral ligand in asymmetric synthesis .
Comparaison Avec Des Composés Similaires
4-Amino-3-phenylbutan-1-ol: Similar structure but with the amino and hydroxyl groups at different positions.
3-Amino-1-chloro-4-phenylbutan-2-ol: Contains a chlorine atom and has different stereochemistry.
3 (S)-Amino-4-phenyl-butan-2 (S)-ol: Another chiral amino alcohol with different stereochemistry.
Uniqueness: 3-Amino-4-phenylbutan-1-ol is unique due to its specific arrangement of functional groups and its chiral nature, which makes it valuable in asymmetric synthesis and pharmaceutical applications.
Propriétés
IUPAC Name |
3-amino-4-phenylbutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO/c11-10(6-7-12)8-9-4-2-1-3-5-9/h1-5,10,12H,6-8,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWEMFUSXOKYPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,2',7,7'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275257.png)
![3,3',6,6'-Tetranitro-9,9'-spirobi[fluorene]](/img/structure/B3275263.png)





![Silane, [2-(dimethylsilyl)ethyl]trimethyl-](/img/structure/B3275318.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3275324.png)

